molecular formula C26H25N7O3 B15137117 N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide

N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide

Cat. No.: B15137117
M. Wt: 483.5 g/mol
InChI Key: KKPAKKOQIQMQRC-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a morpholino group at the 4-position. The core is linked via a phenyl-ureido moiety to an acetamide group, creating a structurally complex molecule. The morpholino group enhances solubility, while the pyrido-pyrimidine scaffold is often associated with kinase inhibition or nucleotide-binding targets.

Properties

Molecular Formula

C26H25N7O3

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-[[4-(4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)phenyl]carbamoylamino]phenyl]acetamide

InChI

InChI=1S/C26H25N7O3/c1-17(34)28-19-8-10-21(11-9-19)30-26(35)29-20-6-4-18(5-7-20)24-31-22-3-2-12-27-23(22)25(32-24)33-13-15-36-16-14-33/h2-12H,13-16H2,1H3,(H,28,34)(H2,29,30,35)

InChI Key

KKPAKKOQIQMQRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CCOCC5)N=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Phosphoinositide 3-kinase undergoes several types of chemical reactions, including phosphorylation. The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate into phosphatidylinositol (3,4,5)-trisphosphate in vivo. In vitro, it can also convert phosphatidylinositol into phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate into phosphatidylinositol (3,4)-bisphosphate . Common reagents used in these reactions include adenosine triphosphate and various lipid substrates. The major products formed from these reactions are phosphorylated lipids that act as second messengers in cellular signaling pathways .

Comparison with Similar Compounds

Core Structure Variations

The pyrido[3,2-d]pyrimidine core distinguishes this compound from analogs with triazine or pyrimidine scaffolds:

  • Triazine-based analogs (e.g., Compounds F, G, H in ): These feature a 1,3,5-triazine core linked to trifluoromethoxy isoquinolinyl (Compound F) or benzyloxy piperidinyl (Compound H) groups. Triazines are associated with sodium channel inhibition in pain models .
  • Pyrimidine-based analogs (e.g., Compound 15a in ): A pyrimidin-2-ylamino group is linked to a pyridin-3-yl substituent. Such structures are explored for antimyeloproliferative activity, suggesting divergent pharmacological targets compared to the pyrido-pyrimidine core .

Key Insight : The pyrido-pyrimidine core in the target compound may favor kinase interactions, while triazine derivatives () are linked to ion channel modulation.

Substituent Effects

  • Morpholino group: Present in the target compound and Compound 30 (), this group improves solubility and is common in kinase inhibitors. In contrast, Compounds F (trifluoromethoxy) and G (chloro-fluorophenoxy) in feature lipophilic substituents, likely enhancing blood-brain barrier penetration for central pain targets .
  • Sulfonamide vs. Ureido linkages: highlights N-phenylacetamide sulphonamides (e.g., Compound 35) with analgesic activity.

Pharmacological Activity

  • Sodium channel inhibition: Compounds F–H () reduce spontaneous firing in C-fiber nociceptors, showing efficacy in inflammatory pain models .
  • Analgesic activity : Compound 35 () exhibits activity comparable to paracetamol, likely through distinct mechanisms (e.g., cyclooxygenase inhibition) .
  • Kinase modulation : The pyrido-pyrimidine core in the target compound is structurally analogous to kinase inhibitors (e.g., imatinib hybrids in ), though direct evidence is lacking in the provided data .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Linkage Primary Activity
Target Compound Pyrido[3,2-d]pyrimidine 4-Morpholino, phenyl-ureido Ureido Hypothesized kinase inhibition
Compound F () 1,3,5-Triazine Trifluoromethoxy isoquinolinyl Ureido Sodium channel inhibition
Compound 15a () Pyrimidine Pyridin-3-yl Amino Antimyeloproliferative
Compound 35 () Phenyl Methylpiperazinyl sulfonyl Sulfonamide Analgesic
Compound 30 () 1,3,5-Triazine Dimorpholino Ureido Undisclosed (likely kinase-related)

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